molecular formula C17H18O4S B1359383 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene CAS No. 898778-63-7

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene

Cat. No.: B1359383
CAS No.: 898778-63-7
M. Wt: 318.4 g/mol
InChI Key: BUGLWESKIVQFAT-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene is a complex organic compound that features a thiophene ring substituted with a 1,3-dioxolane moiety and a 4-propoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene typically involves multiple steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Synthesis of the thiophene core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Introduction of the 4-propoxybenzoyl group: This step involves the Friedel-Crafts acylation of the thiophene ring with 4-propoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 4-propoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated thiophenes.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane moiety can enhance the compound’s stability and bioavailability, while the thiophene ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-YL)-2-benzoylthiophene: Lacks the propoxy group, which may affect its solubility and reactivity.

    5-(1,3-Dioxolan-2-YL)-2-(4-methoxybenzoyl)thiophene: Contains a methoxy group instead of a propoxy group, potentially altering its electronic properties and interactions.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-2-9-19-13-5-3-12(4-6-13)16(18)14-7-8-15(22-14)17-20-10-11-21-17/h3-8,17H,2,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGLWESKIVQFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641956
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-63-7
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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